N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a methanamine group substituted with a methyl group and a phenyl ring, which is further substituted with a 4-methylbenzyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to reductive amination with N-methylmethanamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the 4-methylbenzyl group.
N-Methyl-1-phenylmethanamine: Similar structure but lacks the 3-((4-methylbenzyl)oxy) group.
N-Benzyl-N-methylamine: Similar structure but lacks the phenyl ring substitution.
Uniqueness
N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[3-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-6-8-14(9-7-13)12-18-16-5-3-4-15(10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQTTOKJHJELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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